

Spectroscopic Characterization of 2-Morpholin-4-ylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholin-4-ylpropanoic acid

Cat. No.: B3022110

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Morpholin-4-ylpropanoic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for researchers and scientists. Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of such spectroscopic data, ensuring scientific integrity and reproducibility. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding of the compound's chemical architecture.

Introduction

2-Morpholin-4-ylpropanoic acid is a substituted amino acid derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide serves as a centralized resource for the predicted spectroscopic data and the underlying principles for their interpretation and experimental acquisition.

Molecular Structure and Key Features

2-Morpholin-4-ylpropanoic acid possesses a chiral center at the alpha-carbon of the propanoic acid moiety. The morpholine ring is attached via a nitrogen atom to this chiral center. The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and various aliphatic protons gives rise to a distinct spectroscopic fingerprint.

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Caption: Molecular structure of **2-Morpholin-4-ylpropanoic acid**.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using validated in silico prediction models. These predictions serve as a robust reference for experimental work.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the propanoic acid backbone and the morpholine ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.35	Doublet	3H	CH ₃ (propanoic acid)
~2.5-2.7	Multiplet	4H	CH ₂ -N (morpholine)
~3.20	Quartet	1H	CH (propanoic acid)
~3.70	Triplet	4H	CH ₂ -O (morpholine)
~10-12	Broad Singlet	1H	COOH

Interpretation Insights:

- The methyl group protons on the propanoic acid chain appear as a doublet due to coupling with the adjacent methine proton.
- The methine proton, in turn, is split into a quartet by the three protons of the methyl group.
- The morpholine protons adjacent to the nitrogen are expected to be deshielded compared to those adjacent to the oxygen, appearing at a lower field. The protons on the carbons adjacent to the oxygen will appear as a triplet, while those adjacent to the nitrogen will likely be a more complex multiplet.[\[1\]](#)
- The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~15	CH ₃ (propanoic acid)
~53	CH ₂ -N (morpholine)
~65	CH (propanoic acid)
~67	CH ₂ -O (morpholine)
~175	COOH

Interpretation Insights:

- The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.
- The carbons of the morpholine ring adjacent to the electronegative oxygen and nitrogen atoms are also deshielded, with the carbon adjacent to oxygen typically appearing at a slightly lower field.
- The aliphatic carbons of the propanoic acid backbone appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes of the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
2950-2850	Medium	C-H stretch (aliphatic)
1710	Strong	C=O stretch (carboxylic acid dimer)
1115	Strong	C-O-C stretch (ether in morpholine)
1200-1300	Medium	C-N stretch (tertiary amine)

Interpretation Insights:

- A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer, is a key diagnostic feature.
- The strong carbonyl (C=O) absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid group.
- The strong C-O-C stretching vibration from the morpholine ring is expected around 1115 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Predicted Relative Abundance	Assignment
159.09	~60%	[M] ⁺ (Molecular Ion)
114.08	~100%	[M - COOH] ⁺
86.06	~80%	[Morpholine-CH ₂] ⁺
56.05	~40%	[C ₃ H ₆ N] ⁺

Interpretation Insights:

- The molecular ion peak is expected at an m/z of 159, corresponding to the molecular weight of the compound ($C_7H_{13}NO_3$)^[2].
- A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a prominent peak at m/z 114.
- Fragmentation of the morpholine ring is also expected, leading to characteristic ions.

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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for **2-Morpholin-4-ylpropanoic acid** and similar small molecules.

Synthesis of 2-Morpholin-4-ylpropanoic acid

A representative synthesis involves the nucleophilic substitution of a suitable leaving group on a propanoic acid derivative with morpholine.

Materials:

- 2-Bromopropanoic acid
- Morpholine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)

- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-bromopropanoic acid (1 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and morpholine (1.2 eq.).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any unreacted morpholine.
- Acidify the aqueous layer to pH 2-3 with concentrated HCl.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Acquisition Parameters (^1H NMR):

- Spectrometer: 500 MHz
- Pulse Program: Standard single-pulse (zg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): 3-4 seconds
- Spectral Width: 12-16 ppm

Acquisition Parameters (^{13}C NMR):

- Spectrometer: 125 MHz
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay (d1): 2 seconds
- Acquisition Time (aq): 1-2 seconds
- Spectral Width: 200-240 ppm

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples requiring minimal sample preparation.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
- Record the sample spectrum.
- Clean the crystal thoroughly after the measurement.

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for introducing a liquid sample directly into the mass spectrometer without chromatographic separation.

Procedure:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Infuse the sample solution into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Acquire the mass spectrum over the desired m/z range.
- Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed spectroscopic profile of **2-Morpholin-4-ylpropanoic acid** based on robust in silico predictions. The presented ^1H NMR, ^{13}C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor in research and development applications.

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References

- 1. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
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